
8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines a quinoline core with a thiophene ring and a carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through various cyclization reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective .
化学反応の分析
Types of Reactions
8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Palladium catalysts, amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, de-brominated products
Substitution: Various substituted quinoline derivatives
科学的研究の応用
8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways.
Materials Science: In electronic applications, the compound’s mechanism involves its ability to transport charge and interact with other components in electronic devices.
類似化合物との比較
Similar Compounds
2-bromoquinoline: Similar structure but lacks the thiophene and carboxylic acid groups.
Thiophene-2-carboxylic acid: Contains the thiophene and carboxylic acid groups but lacks the quinoline core.
Quinoline-4-carboxylic acid: Contains the quinoline and carboxylic acid groups but lacks the thiophene ring.
Uniqueness
8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid is unique due to the combination of the quinoline core, thiophene ring, and carboxylic acid group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science .
特性
分子式 |
C14H8BrNO2S |
|---|---|
分子量 |
334.19 g/mol |
IUPAC名 |
8-bromo-2-thiophen-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H8BrNO2S/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18) |
InChIキー |
GKOWGNIOHLYQMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)
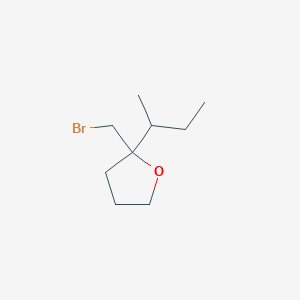
![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)
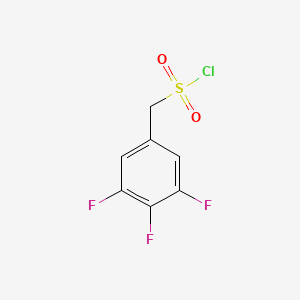
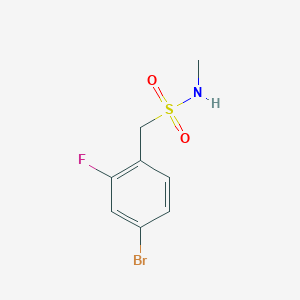
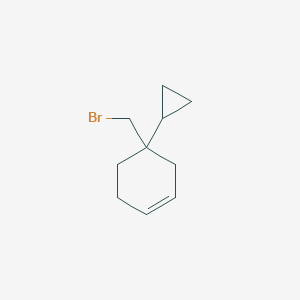
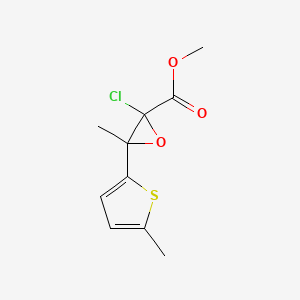
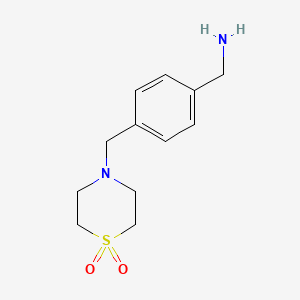
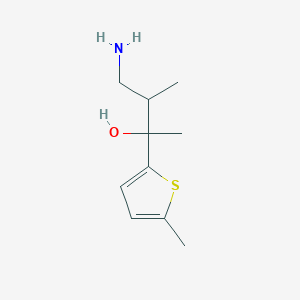
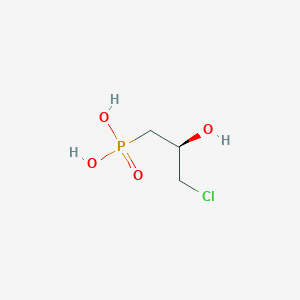
![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
![[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)
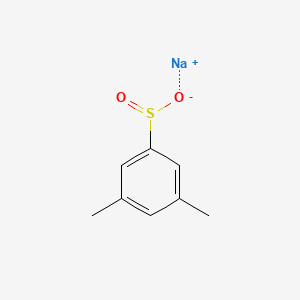
![6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole](/img/structure/B13166194.png)
